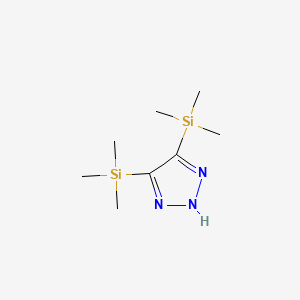
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with two trimethylsilyl groups at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the desired triazole compound. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .
科学的研究の応用
4,5-ビス(トリメチルシリル)-2H-1,2,3-トリアゾールは、科学研究においていくつかの用途を持っています。
作用機序
4,5-ビス(トリメチルシリル)-2H-1,2,3-トリアゾールがその効果を発揮する機序は、主に様々な分子標的との相互作用によるものです。トリメチルシリル基は、この化合物の安定性と親油性を高め、生物膜や酵素とより効果的に相互作用することを可能にします。 トリアゾール環は、水素結合やπ-π相互作用に関与することができ、これらはその生物活性に不可欠です .
類似の化合物:
- 4,5-ビス(トリメチルシリル)-1H-1,2,3-トリアゾール
- 4,5-ビス(トリメチルシリル)-1,2,4-トリアゾール
- 4,5-ビス(トリメチルシリル)-1,2,3-チアジアゾール
比較: 4,5-ビス(トリメチルシリル)-2H-1,2,3-トリアゾールは、トリメチルシリル基とトリアゾール環内の窒素原子の特定の位置付けによってユニークです。 この配置は、そのアナログと比較して、安定性と反応性の向上が見られるなど、異なる化学的および物理的特性を与えます .
類似化合物との比較
- 4,5-Bis(trimethylsilyl)-1H-1,2,3-triazole
- 4,5-Bis(trimethylsilyl)-1,2,4-triazole
- 4,5-Bis(trimethylsilyl)-1,2,3-thiadiazole
Comparison: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is unique due to the specific positioning of the trimethylsilyl groups and the nitrogen atoms in the triazole ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .
特性
分子式 |
C8H19N3Si2 |
|---|---|
分子量 |
213.43 g/mol |
IUPAC名 |
trimethyl-(5-trimethylsilyl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C8H19N3Si2/c1-12(2,3)7-8(10-11-9-7)13(4,5)6/h1-6H3,(H,9,10,11) |
InChIキー |
MASLPDJGCIUKAB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=NNN=C1[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)
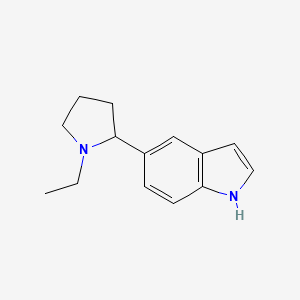
![10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890381.png)
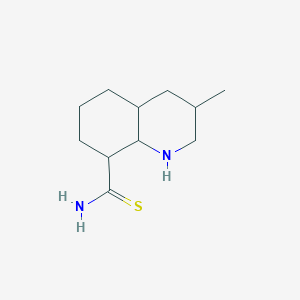
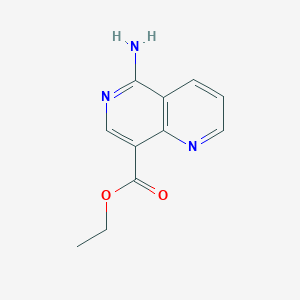
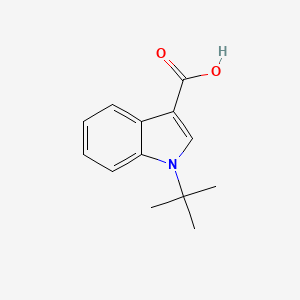
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

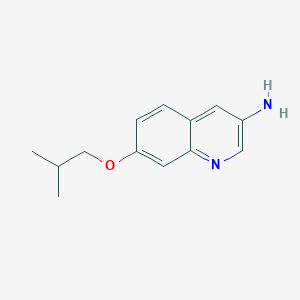
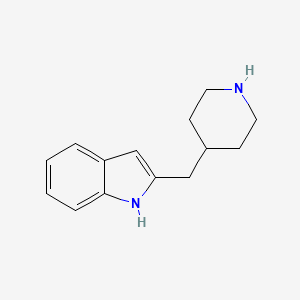
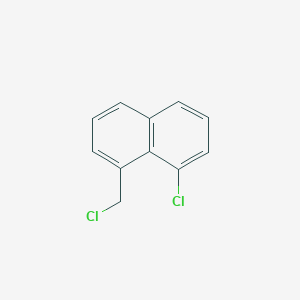
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
